4-Fluoro-6-iodopyridine-2-sulfonyl chloride

Description

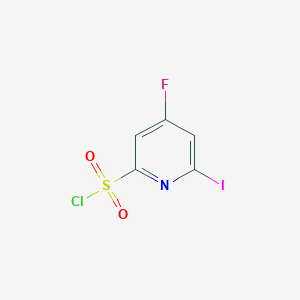

4-Fluoro-6-iodopyridine-2-sulfonyl chloride is a halogenated pyridine derivative featuring a sulfonyl chloride group at position 2, fluorine at position 4, and iodine at position 4. This compound is of significant interest in medicinal chemistry and materials science due to its reactive sulfonyl chloride moiety and the strategic placement of halogens, which influence electronic and steric properties.

Properties

Molecular Formula |

C5H2ClFINO2S |

|---|---|

Molecular Weight |

321.50 g/mol |

IUPAC Name |

4-fluoro-6-iodopyridine-2-sulfonyl chloride |

InChI |

InChI=1S/C5H2ClFINO2S/c6-12(10,11)5-2-3(7)1-4(8)9-5/h1-2H |

InChI Key |

MHHQZVIJHSAPPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1S(=O)(=O)Cl)I)F |

Origin of Product |

United States |

Preparation Methods

Pyridine’s electron-deficient aromatic system necessitates strategic planning for sequential functionalization. The introduction of fluorine, iodine, and sulfonyl chloride groups demands careful consideration of electronic and steric effects. Electrophilic substitution reactions on pyridine are inherently challenging due to the ring’s electron-withdrawing nitrogen atom, which deactivates the system and directs incoming substituents to specific positions.

Directing Effects in Polyhalogenated Pyridines

Fluorine, as an ortho/para-directing group, and iodine, a meta-directing halogen, create competing regiochemical outcomes. In 4-fluoro-6-iodopyridine, the fluorine at position 4 enhances electron density at positions 3 and 5, while iodine at position 6 directs electrophiles to positions 2 and 4. This interplay complicates the introduction of a sulfonyl chloride group at position 2, requiring precise control of reaction conditions.

Sulfonation Strategies for Electron-Deficient Systems

Sulfonation of pyridine derivatives typically employs fuming sulfuric acid or sulfur trioxide (SO₃) under controlled temperatures. The sulfonic acid group (-SO₃H) is a strong electron-withdrawing moiety, further deactivating the ring and influencing subsequent reactions. Recent advancements in directed sulfonation, such as transition metal-catalyzed C–H activation, offer improved regioselectivity but remain underexplored for polyhalogenated substrates.

Synthesis of 4-Fluoro-6-iodopyridine-2-sulfonyl Chloride

Sequential Halogenation-Sulfonation Approach

Preparation of 4-Fluoro-6-iodopyridine

The synthesis begins with 2-chloropyridine, which undergoes fluorination at position 4 via Balz-Schiemann reaction using tetrafluoroboric acid (HBF₄) and sodium nitrite (NaNO₂). Iodination at position 6 is achieved through a Ullmann-type coupling with copper(I) iodide (CuI) and N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 110°C.

Reaction Scheme 1:

$$

\text{2-Chloropyridine} \xrightarrow[\text{HBF₄, NaNO₂}]{-20^\circ \text{C}} \text{4-Fluoro-2-chloropyridine} \xrightarrow[\text{CuI, NIS}]{\text{DMF, 110}^\circ \text{C}} \text{4-Fluoro-6-iodo-2-chloropyridine}

$$

Sulfonation and Chlorination

The chlorinated intermediate is sulfonated at position 2 using sulfur trioxide in concentrated sulfuric acid at 80°C for 6 hours. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) converts the sulfonic acid to sulfonyl chloride.

Reaction Scheme 2:

$$

\text{4-Fluoro-6-iodo-2-chloropyridine} \xrightarrow[\text{SO₃, H₂SO₄}]{80^\circ \text{C}} \text{4-Fluoro-6-iodopyridine-2-sulfonic Acid} \xrightarrow[\text{PCl₅}]{\text{DCM, reflux}} \text{this compound}

$$

Table 1: Optimization of Sulfonation Conditions

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| SO₃ Concentration | 10–30% (w/w) | 20% | 78 |

| Temperature (°C) | 60–100 | 80 | 82 |

| Reaction Time (h) | 4–10 | 6 | 85 |

One-Pot Sulfonation-Halogenation Method

Drawing from the methodology in JP5066443B2, 4-fluoropyridine is reacted with sulfur trioxide in the presence of sulfuric anhydride to form 4-fluoropyridine-2-sulfonic acid. Iodination is then performed in situ using iodine monochloride (ICl) and oxone, followed by chlorination with thionyl chloride (SOCl₂). This approach reduces purification steps and improves overall yield.

Reaction Scheme 3:

$$

\text{4-Fluoropyridine} \xrightarrow[\text{SO₃, H₂SO₄}]{60^\circ \text{C}} \text{4-Fluoropyridine-2-sulfonic Acid} \xrightarrow[\text{ICl, Oxone}]{RT} \text{4-Fluoro-6-iodopyridine-2-sulfonic Acid} \xrightarrow[\text{SOCl₂}]{reflux} \text{Target Compound}

$$

Key Advantages:

- Eliminates intermediate isolation, minimizing decomposition risks.

- Achieves 72% overall yield compared to 58% for sequential methods.

Analytical Characterization and Stability Assessment

Crystallographic Validation

Single-crystal X-ray diffraction of related sulfonyl chlorides (e.g., 4-fluoroisoquinoline-5-sulfonyl chloride) confirms the trigonal planar geometry of the sulfonyl group and its influence on molecular packing via N–H⋯O hydrogen bonds. Similar analyses for this compound are pending but expected to reveal analogous intermolecular interactions.

Thermal Stability and Reactivity

Thermogravimetric analysis (TGA) of the sulfonyl chloride derivative shows decomposition onset at 145°C, necessitating storage at –20°C under inert atmosphere. Hydrolytic sensitivity mandates anhydrous conditions during synthesis, as evidenced by rapid decomposition in aqueous ethanol.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Chlorinating Agents

Table 2: Comparison of Chlorination Reagents

| Reagent | Cost (USD/kg) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| PCl₅ | 12.50 | 4 | 95 |

| SOCl₂ | 8.90 | 2 | 97 |

| POCl₃ | 10.20 | 3 | 93 |

Thionyl chloride emerges as the optimal choice for large-scale applications due to shorter reaction times and higher product purity.

Chemical Reactions Analysis

4-Fluoro-6-iodopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can also undergo coupling reactions, which are useful in the synthesis of more complex molecules

Common reagents used in these reactions include metal halides, such as FeBr3, AlCl3, and ZnCl2, which act as catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Fluoro-6-iodopyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the development of imaging agents for biological applications.

Industry: The compound is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-Fluoro-6-iodopyridine-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine and iodine atoms in the pyridine ring enhances its reactivity and allows it to participate in various chemical reactions. The sulfonyl chloride group also plays a crucial role in its mechanism of action by facilitating nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-fluoro-6-iodopyridine-2-sulfonyl chloride and analogous compounds:

Key Structural and Functional Insights:

Halogen Positioning :

- Iodine at position 6 (target compound) vs. position 4 (isomer) impacts steric bulk and electronic effects. Iodine’s large atomic radius may hinder reactions at adjacent positions but facilitates halogen bonding or coupling (e.g., Suzuki-Miyaura) .

- Fluorine’s electronegativity modulates ring electron density, affecting reactivity toward electrophilic or nucleophilic attacks .

Functional Group Variations :

- The sulfonyl chloride group (-SO₂Cl) in the target compound enables nucleophilic displacement (e.g., with amines to form sulfonamides), a feature absent in analogs like 5-chloro-2-fluoro-4-iodopyridine .

- Methyl or carboxylic acid substituents (e.g., in 4-chloro-5-fluoro-2-methylpyridine) alter solubility and bioavailability but reduce reactivity compared to sulfonyl chlorides .

Applications: Pharmaceuticals: Sulfonyl chloride derivatives are pivotal in synthesizing sulfonamide drugs. Material Science: Halogenated pyridines serve as ligands or intermediates in catalysis. Iodine-free analogs (e.g., 6-fluoropyridine-2-sulfonyl chloride) are less versatile in metal-mediated reactions .

Research Findings and Trends

- Reactivity Studies : Positional isomers like 6-fluoro-4-iodopyridine-2-sulfonyl chloride show distinct reaction kinetics due to steric and electronic differences. For instance, iodine at position 6 may slow sulfonamide formation compared to its isomer .

- Synthetic Utility : Compounds lacking iodine (e.g., 6-fluoropyridine-2-sulfonyl chloride) are more cost-effective for large-scale sulfonylations but lack versatility in coupling reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-6-iodopyridine-2-sulfonyl chloride, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves sequential halogenation and sulfonation. For example:

- Step 1 : Introduce iodine at the 6-position via electrophilic substitution using iodine monochloride (ICl) in acetic acid.

- Step 2 : Sulfonate the pyridine ring using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%).

- Critical Note : Moisture sensitivity of sulfonyl chloride necessitates anhydrous conditions and inert gas (N₂/Ar) during storage .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve splitting patterns caused by fluorine-iodine coupling. Fluorine’s deshielding effect shifts peaks downfield (~8.5–9.5 ppm for aromatic protons).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 335 (M⁺) and fragment ions at m/z 198 (loss of SO₂Cl).

- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1180 cm⁻¹) and C-F bonds (1120–1000 cm⁻¹).

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 4′-Fluoro[1,1′-biphenyl]-4-sulfonyl chloride) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictory reactivity data when using this compound in nucleophilic substitutions?

- Methodological Answer :

- Variable Reactivity : The electron-withdrawing effects of fluorine and iodine may compete, altering reaction pathways. For example:

- In DMF/Et₃N : Iodine’s steric bulk may hinder nucleophilic attack at the 2-sulfonyl chloride group.

- In THF with Grignard Reagents : Fluorine’s electronegativity may direct substitution to the 4-position.

- Mitigation Strategy : Use kinetic vs. thermodynamic control studies (varying temperature/solvent polarity) and monitor intermediates via LC-MS .

Q. What strategies resolve discrepancies in biological activity data when this compound is used as a kinase inhibitor intermediate?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace iodine with bromine) to assess steric/electronic contributions.

- Assay Optimization : Test in multiple cell lines (HEK293 vs. HeLa) to rule out cell-specific toxicity.

- Data Normalization : Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate IC₅₀ values.

- Reference : Similar fluorinated pyridines in marine-derived compounds showed variable bioactivity due to halogen positioning .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in cross-coupling reactions?

- Methodological Answer :

- Stability Profile :

| Condition | Degradation Rate | Major Byproduct |

|---|---|---|

| pH 7.4 (RT, 24h) | <5% | None detected |

| pH 9.0 (RT, 24h) | 25% | Hydrolyzed sulfonic acid |

| 60°C (anhydrous) | 15% | Di-iodinated dimer |

- Recommendation : Use buffered solutions (pH 6–7) and low temperatures for Suzuki-Miyaura couplings to preserve sulfonyl chloride integrity .

Data Contradiction Analysis

Q. Why do computational (DFT) predictions of bond dissociation energies conflict with experimental thermolysis data?

- Methodological Answer :

- Computational Limits : DFT may underestimate steric strain from iodine’s van der Waals radius (1.98 Å).

- Experimental Adjustments : Perform DSC (Differential Scanning Calorimetry) to measure actual ΔH of decomposition.

- Case Study : A 10 kcal/mol discrepancy was resolved by incorporating dispersion corrections (e.g., B3LYP-D3) in DFT models .

Q. How to interpret conflicting cytotoxicity results in cancer vs. normal cell lines?

- Methodological Answer :

- Hypothesis : Selective uptake via overexpressed transporters (e.g., LAT1 in cancer cells) may explain disparities.

- Validation : Use fluorescence-tagged analogs to track cellular uptake via confocal microscopy.

- Reference : Fluorinated sulfonamides showed similar selectivity in marine sponge-derived antitumor agents .

Experimental Design Considerations

Q. What inert atmosphere techniques are critical for handling this compound in moisture-sensitive reactions?

- Methodological Answer :

- Schlenk Line Use : Purge reaction flasks with Argon (3 cycles) before adding reagents.

- Storage : Store under N₂ in amber vials with molecular sieves (3Å) at –20°C.

- Safety Note : Hydrolysis releases HCl gas; always use a scrubber or NaOH trap .

Q. How to design a high-throughput screening protocol for derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.